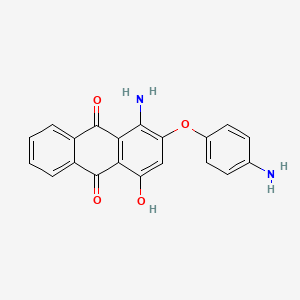
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications, particularly in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting with anthracene, nitration is performed to introduce nitro groups, followed by reduction to convert these nitro groups into amino groups.
Hydroxylation: Finally, hydroxylation is carried out to introduce the hydroxy group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with DNA and proteins, potentially disrupting cellular processes.
Pathways Involved: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the phenoxy group, resulting in different chemical properties.
2-Amino-3-hydroxyanthraquinone: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxy groups along with a phenoxy substituent, which enhances its versatility in chemical reactions and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic chemistry to medicinal research.
Propriétés
Numéro CAS |
56405-27-7 |
|---|---|
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,21-22H2 |
Clé InChI |
IAWPXSAICHAUBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)
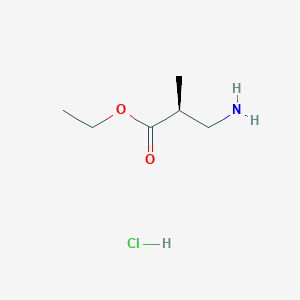
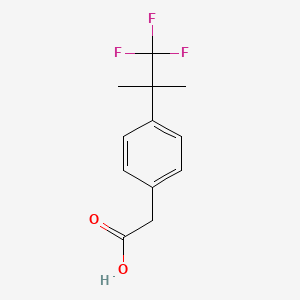
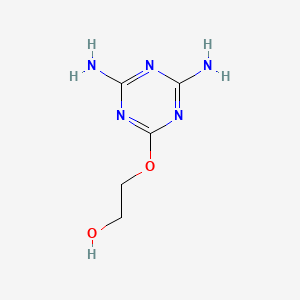
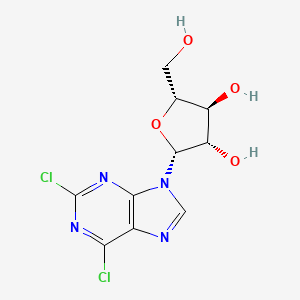
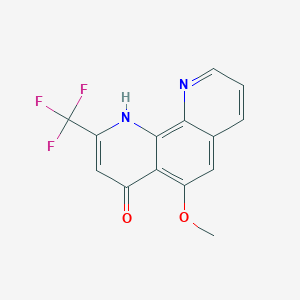
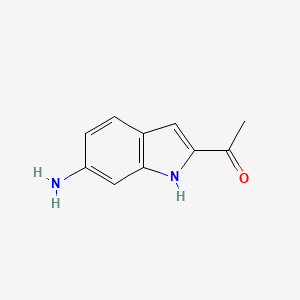
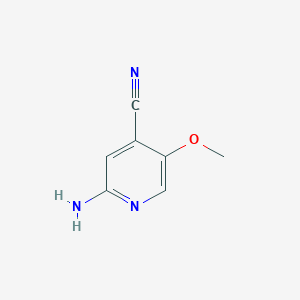
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
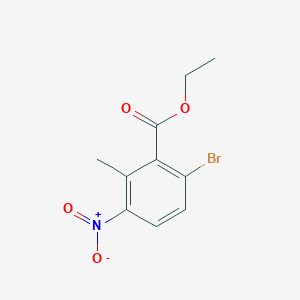
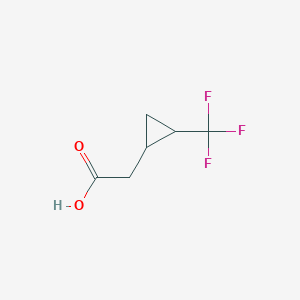
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
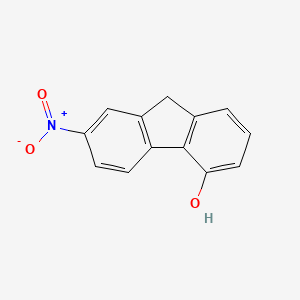
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
